5-Pyridin-3-yloxolan-2-one

Descripción general

Descripción

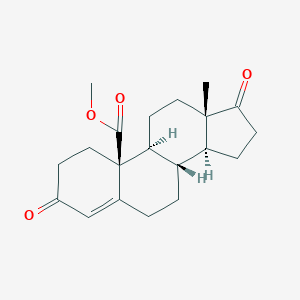

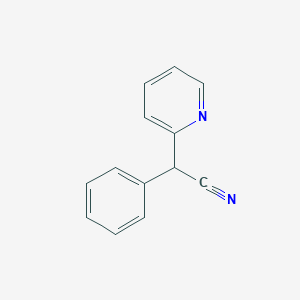

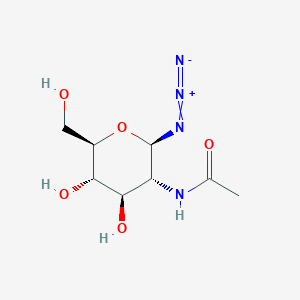

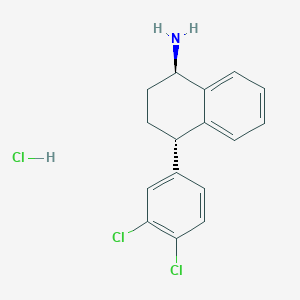

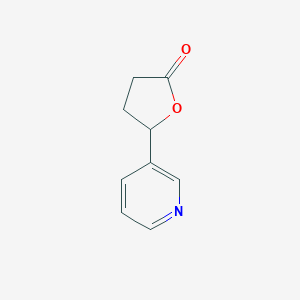

The compound "5-Pyridin-3-yloxolan-2-one" is likely a heterocyclic compound, featuring a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms—and an oxolan-2-one (or γ-lactone) moiety, which is a cyclic ester of a hydroxy carboxylic acid containing a five-membered ring. Heterocyclic compounds are crucial in medicinal chemistry, agricultural chemistry, and material science due to their diverse biological activities and applications.

Synthesis Analysis

Synthetic approaches to related heterocyclic compounds often involve multi-component reactions, condensations, and cyclizations. For example, Demidov et al. (2021) detailed the synthesis of dihydrofuran carbonitriles via a three-component reaction involving β-ketonitriles, pyridinium ylide precursors, and aldehydes, showcasing the complexity and diversity of reactions possible with pyridine derivatives (Demidov, Osyanin, Osipov, & Klimochkin, 2021).

Molecular Structure Analysis

The structure of compounds containing pyridine and lactone rings can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. For instance, Joekar et al. (2023) reported on the crystal structure and Hirshfeld surface analysis of a pyrazol-amine derivative, emphasizing the importance of structural elucidation in understanding compound properties (Joekar, Hiscock, & Dawe, 2023).

Aplicaciones Científicas De Investigación

-

- Application: Synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Methods: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .

- Results: These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

-

- Application: Synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones .

- Methods: These compounds were synthesized via a one-pot cascade process (Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration) .

- Results: The synthesized compounds were studied in vitro using human epithelial cervical carcinoma SiHa, HeLa, and CaSki cell line cultures .

-

- Application: Improvement of energy storage systems .

- Methods: Nanoparticles can improve the performance and efficiency of energy storage systems used in defense systems, such as batteries or fuel cells .

- Results: In batteries, nanoparticles can be used as a cathode material to increase the battery’s energy density, rate capability, and cycling stability .

-

- Application: Surface modification of silica-based nanoparticles .

- Methods: Surface modification step in the various properties of the silica surface .

- Results: Five important applications (advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment) were selected for demonstrating the importance of the surface modification step .

-

- Application: Pyrazolo[1,5-a]pyrimidine (PP) derivatives .

- Methods: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results: These compounds have attracted a great deal of attention in material science recently due to their significant photophysical properties .

-

- Application: Pyridine-based molecules in drug crafting .

- Methods: Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

- Results: Several studies revealed that the pyridine moiety present in a drug molecule increases its biochemical potency and metabolic stability, enhances cellular permeability .

-

- Application: Applications of bioluminescence .

- Methods: D-luciferin requires activation in the form of adenylation, it is less susceptible to auto-oxidation and more stable in solution, leading to less background chemiluminescence .

- Results: ATP is widely known as the ‘energy currency’ of a cell and found in varying amounts in virtually all eukaryotic and prokaryotic cells .

Safety And Hazards

I couldn’t find specific safety and hazard information for 5-Pyridin-3-yloxolan-2-one. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

Direcciones Futuras

The future directions for a compound like 5-Pyridin-3-yloxolan-2-one would depend on its potential applications. Unfortunately, I couldn’t find specific information on this topic.

Please note that this analysis is based on the information available to me and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.

Propiedades

IUPAC Name |

5-pyridin-3-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQJJRAPYHGKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943263 | |

| Record name | 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyridin-3-yloxolan-2-one | |

CAS RN |

20971-79-3 | |

| Record name | 2(3H)-Furanone, dihydro-5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020971793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.